molecular formula C17H24F3N3O2 B2832912 N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide CAS No. 2379997-25-6

N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide

Cat. No.: B2832912
CAS No.: 2379997-25-6
M. Wt: 359.393
InChI Key: AOZSGNHQIPMERB-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperidine ring through an oxymethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced into the pyridine ring through radical trifluoromethylation.

    Oxymethyl Linkage Formation: The pyridine intermediate is then reacted with a suitable alcohol to form the oxymethyl linkage.

    Piperidine Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may yield various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methylpropyl)-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and the oxymethyl linkage distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

IUPAC Name

N-(2-methylpropyl)-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F3N3O2/c1-12(2)10-21-16(24)23-8-6-13(7-9-23)11-25-15-5-3-4-14(22-15)17(18,19)20/h3-5,12-13H,6-11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZSGNHQIPMERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)N1CCC(CC1)COC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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